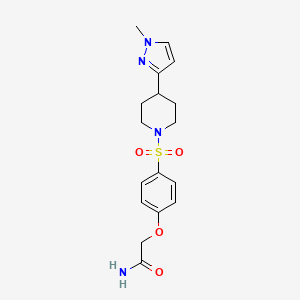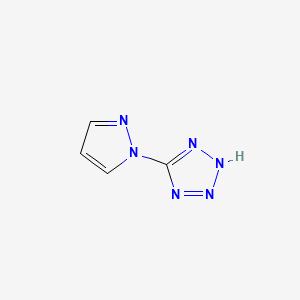
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry (IUPAC).
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions. The analysis of a synthesis would involve a detailed look at these steps, including the specific reactions involved and the yield of each step.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy. The analysis would involve a detailed look at the bonds between atoms, the angles between these bonds, and other structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a reactant, or reactions that it can catalyze.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often give clues about how the compound behaves in a biological or chemical system.Scientific Research Applications
Chemical Synthesis and Characterization
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is utilized in chemical synthesis, forming a variety of structurally complex compounds with potential therapeutic applications. For instance, its derivatives have been synthesized for applications as anti-inflammatory and analgesic agents. Specifically, the synthesis of various heterocyclic compounds like benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines from related chemical structures has shown promising results in COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).
Furthermore, the molecule's structural and conformational properties have been the subject of extensive research, providing essential insights into its potential applications. For instance, the study of its crystal structure and molecular conformation is crucial in its potential application as an antineoplastic agent, aiding in the understanding of its interaction mechanisms (Banerjee et al., 2002).
Antioxidant Activity
The derivatives of 5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide have been investigated for their antioxidant properties. Notably, certain compounds synthesized from this molecule have exhibited significant antioxidant activity, surpassing even known antioxidants like ascorbic acid, suggesting potential therapeutic applications in managing oxidative stress-related disorders (Tumosienė et al., 2019).
Structural Studies and Pharmaceutical Applications
Extensive structural studies and modifications of this molecule have led to the development of new pharmaceutical compounds with diverse therapeutic potentials. For example, its structural modifications have resulted in compounds with strong diuretic properties, providing a new avenue for hypertension treatment (Shishkina et al., 2018). Moreover, its role in the synthesis of pyrido[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against specific carcinoma cells highlights its significance in drug discovery and development (Hassan et al., 2014).
Safety And Hazards
This involves looking at the potential dangers of handling the compound. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
This could involve a discussion of potential future research directions. For example, if the compound is a drug, future directions could involve improving its efficacy, reducing its side effects, or finding new applications for it.
I hope this general guide is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you analyze them. Please provide more details.
properties
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-17-7-5-16(6-8-17)23-19(25)14-10-18(22)20(26)24(12-14)11-13-3-2-4-15(21)9-13/h2-10,12H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUAOMVEHDCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)




![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)